![molecular formula C14H30Sn2 B14415543 (Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane) CAS No. 84010-87-7](/img/structure/B14415543.png)
(Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Bicyclo[222]octane-1,4-diyl)bis(trimethylstannane) is a chemical compound with the molecular formula C14H30Sn2 It is a derivative of bicyclo[222]octane, a bicyclic hydrocarbon, where two trimethylstannane groups are attached to the 1 and 4 positions of the bicyclo[222]octane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane) typically involves the reaction of bicyclo[2.2.2]octane-1,4-diol with trimethyltin chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for (Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.
化学反应分析
Types of Reactions
(Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane) can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylstannane groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form stannic derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of lower oxidation state tin compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, alkoxides, and amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized bicyclo[2.2.2]octane derivatives, while oxidation and reduction reactions can produce different stannic or stannous compounds.
科学研究应用
(Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as catalysts or polymers.
Biology and Medicine: Organotin compounds, in general, have been studied for their potential biological activities, including antimicrobial and anticancer properties. the specific biological applications of (Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane) require further research.
作用机制
The mechanism of action of (Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane) depends on its specific application. In general, organotin compounds can interact with biological molecules through coordination with sulfur, oxygen, or nitrogen atoms. This interaction can disrupt the function of enzymes or other proteins, leading to various biological effects. The exact molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: A related compound with carboxyl groups instead of trimethylstannane groups.
Bicyclo[2.2.2]octane-1,4-diol: The precursor used in the synthesis of (Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane).
Ethanone, 1,1’-bicyclo[2.2.2]octane-1,4-diylbis-: Another derivative of bicyclo[2.2.2]octane with different functional groups.
Uniqueness
The uniqueness of (Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane) lies in its combination of the bicyclo[2.2.2]octane core with organotin functionality. This combination imparts specific chemical reactivity and potential applications that are distinct from other bicyclo[2.2.2]octane derivatives.
属性
CAS 编号 |
84010-87-7 |
|---|---|
分子式 |
C14H30Sn2 |
分子量 |
435.8 g/mol |
IUPAC 名称 |
trimethyl-(4-trimethylstannyl-1-bicyclo[2.2.2]octanyl)stannane |
InChI |
InChI=1S/C8H12.6CH3.2Sn/c1-2-8-5-3-7(1)4-6-8;;;;;;;;/h1-6H2;6*1H3;; |
InChI 键 |
BEKGNJJRJCNYMW-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](C)(C)C12CCC(CC1)(CC2)[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


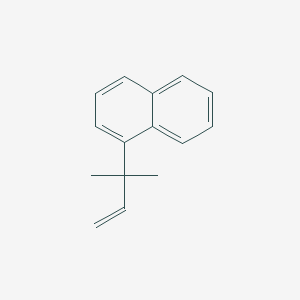
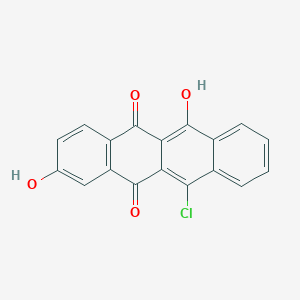
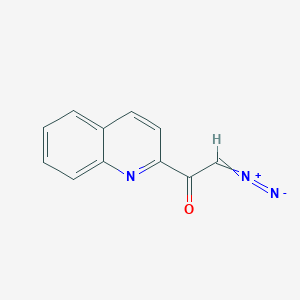
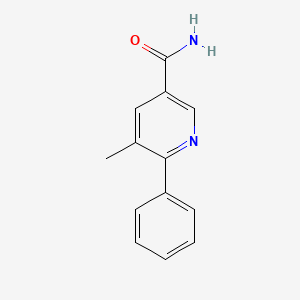
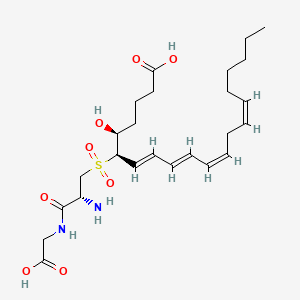
![2-Bromo-5-[(prop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14415507.png)
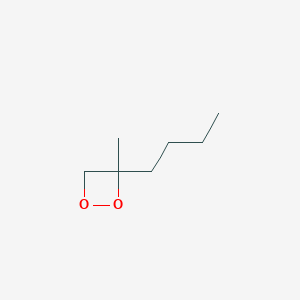
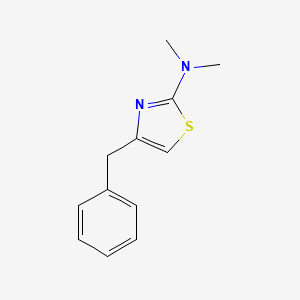
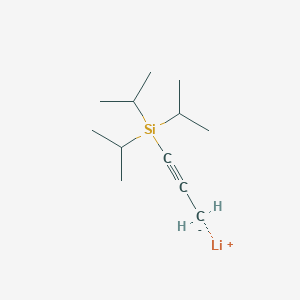

![3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline](/img/structure/B14415541.png)
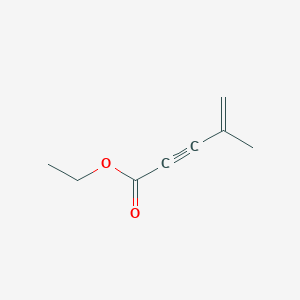
![1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene]](/img/structure/B14415551.png)
![[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N'-dicycloheptyl-](/img/structure/B14415554.png)
